

Isoeugenyl acetate IUPAC name and synonyms

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Compound of Interest

Compound Name: *Isoeugenyl acetate*

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An In-depth Technical Guide to Isoeugenyl Acetate

This technical guide provides a comprehensive overview of **isoeugenyl acetate**, a compound of significant interest to researchers, scientists, and drug development professionals. It details the chemical identity, physicochemical properties, a representative synthesis protocol, and a key biological activation pathway of this molecule.

Chemical Identity

IUPAC Name: [2-methoxy-4-[(E)-prop-1-en-1-yl]phenyl] acetate.[1]

It is important to note that **isoeugenyl acetate** can exist as both (E) and (Z) stereoisomers, with the (E) isomer being the more common form.

Synonyms:

- Acetyl isoeugenol[2][3]
- Isoeugenol acetate[1][2]
- (E)-Isoeugenyl acetate
- trans-Isoeugenol acetate[1]
- 2-Methoxy-4-(prop-1-en-1-yl)phenyl acetate[1]
- Acetic acid 2-methoxy-4-[(E)-prop-1-en-1-yl]phenyl ester[4]

- 4-Acetoxy-3-methoxy-1-propenylbenzene[1]
- NSC 46121[5][6]

Physicochemical Properties

The following table summarizes the key quantitative data for **isoeugenyl acetate**, facilitating easy comparison and reference.

| Property | Value | Source(s) |
|-------------------|---|--------------|
| Molecular Formula | C ₁₂ H ₁₄ O ₃ | [4][5][7][8] |
| Molecular Weight | ~206.24 g/mol | [4][5][7][8] |
| Appearance | White crystals or powder | [4][6][7][8] |
| Melting Point | 79-81 °C | [6][7] |
| Boiling Point | 282-283 °C | [7][8] |
| Solubility | Soluble in DMSO, alcohol, chloroform, and ether. Limited solubility in water. | [6][7] |
| Purity (typical) | ≥97% (GC) | [6] |

Experimental Protocols

This section provides a detailed methodology for a key experiment involving **isoeugenyl acetate**.

Synthesis of Isoeugenyl Acetate via Sonochemistry

This protocol describes the acetylation of isoeugenol to produce **isoeugenyl acetate** using a green chemistry approach with sonication.[9]

Materials:

- Isoeugenol (20 mmol)

- Acetic anhydride (40 mmol, ~4 mL)
- Sodium acetate (6 mmol, ~0.50 g)
- Deionized water
- Diethyl ether
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Sonicator bath
- Standard laboratory glassware (beakers, separatory funnel, round-bottom flask)
- Rotary evaporator

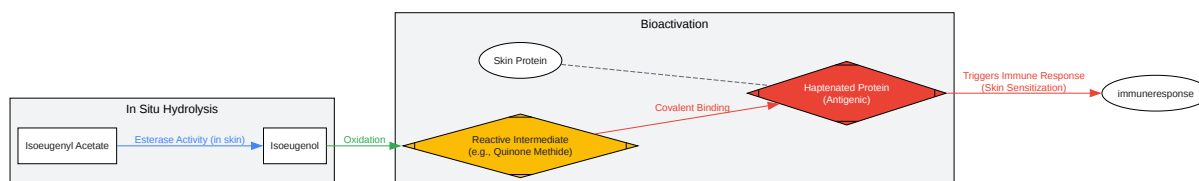
Procedure:

- In a suitable reaction vessel, combine isoeugenol (20 mmol), acetic anhydride (40 mmol), and sodium acetate (6 mmol).
- Place the reaction vessel in a sonicator bath and sonicate the mixture for a specified duration (e.g., 20, 40, or 60 minutes) to facilitate the reaction.[9]
- After sonication, add deionized water to the reaction mixture and stir for an additional 15 minutes to quench any unreacted acetic anhydride.
- Transfer the mixture to a separatory funnel and extract the product twice with diethyl ether.
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with deionized water.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude **isoeugenyl acetate**.

- The product can be further purified by crystallization if necessary.
- Analyze the final product using techniques such as IR and GC-MS to confirm its identity and purity.

Logical Relationships and Signaling Pathways

While the direct effects of **isoeugenyl acetate** on specific signaling pathways are not extensively documented, its biological activity is often linked to its hydrolysis product, isoeugenol.^{[2][10]} The following diagram illustrates this key relationship, which is crucial for understanding its role as a potential skin sensitizer.



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Caption: Hydrolysis and Bioactivation of **Isoeugenyl Acetate**.

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